(E,E)-GLL398

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

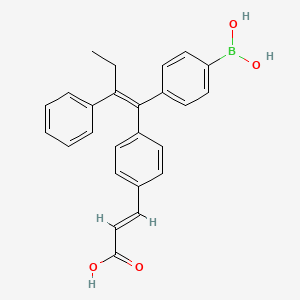

C25H23BO4 |

|---|---|

Molekulargewicht |

398.3 g/mol |

IUPAC-Name |

(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C25H23BO4/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(16-14-21)26(29)30)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,29-30H,2H2,1H3,(H,27,28)/b17-10+,25-23+ |

InChI-Schlüssel |

BINZFDGAOTWQNC-YGCRUXFTSA-N |

Isomerische SMILES |

B(C1=CC=C(C=C1)/C(=C(\CC)/C2=CC=CC=C2)/C3=CC=C(C=C3)/C=C/C(=O)O)(O)O |

Kanonische SMILES |

B(C1=CC=C(C=C1)C(=C(CC)C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O)(O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(E,E)-GLL398: A Deep Dive into its Mechanism of Action in Breast Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(E,E)-GLL398 is a potent and orally bioavailable nonsteroidal selective estrogen receptor downregulator (SERD) that has demonstrated significant anti-tumor activity in preclinical models of breast cancer.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of GLL398 in breast cancer cells, with a focus on its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and breast cancer therapeutics.

Core Mechanism of Action: Estrogen Receptor Alpha (ERα) Binding and Degradation

The primary mechanism of action of this compound is the direct binding to and subsequent degradation of the estrogen receptor alpha (ERα).[4][5][6][7] ERα is a key driver of proliferation in the majority of breast cancers, and its degradation is a validated therapeutic strategy. GLL398, a boron-modified triphenylethylene (B188826) derivative, was rationally designed to improve upon existing SERDs by offering superior oral bioavailability while maintaining potent ERα-degrading activity.[4][5][6][7]

Signaling Pathway

The mechanism of GLL398-induced ERα degradation disrupts the estrogen-driven signaling pathway that promotes breast cancer cell proliferation. By binding to ERα, GLL398 induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. This depletion of cellular ERα levels effectively abrogates downstream signaling, leading to cell cycle arrest and inhibition of tumor growth.

References

- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

(E,E)-GLL398 discovery and rationale for design

An In-depth Technical Guide on the Discovery and Design of (E,E)-GLL398

Introduction

This compound is a novel, orally bioavailable selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases of acquired resistance to existing endocrine therapies. The development of orally administered SERDs is a critical area of research, aiming to overcome the limitations of current treatments like tamoxifen (B1202) and the intramuscularly injected fulvestrant.[1][2] This document provides a comprehensive overview of the discovery of GLL398, the rationale behind its molecular design, its pharmacological profile, and the key experimental data supporting its preclinical efficacy.

Rationale for Design: A Strategy for Oral Bioavailability

The design of GLL398 is a prime example of rational drug design, building upon the knowledge of previous generations of ER modulators and degraders. The primary challenge addressed was the poor oral bioavailability of many potent SERDs.[2]

The development lineage began with nonsteroidal SERDs like GW5638, which, similar to tamoxifen, is a prodrug. Its active metabolite, GW7604, is a potent SERD but suffers from metabolic instability, specifically phase II metabolism (glucuronidation and sulfation) at its phenolic hydroxyl group.[1][3] This metabolic pathway significantly reduces its oral bioavailability, limiting its clinical potential.

The central innovation in the design of GLL398 was the replacement of the critical phenolic hydroxyl group of GW7604 with a boronic acid functional group.[1][4] This bioisosteric substitution was hypothesized to:

-

Block Metabolic Modification : The boronic acid group is not susceptible to the same phase II conjugation reactions as a phenolic hydroxyl group, thus preventing rapid inactivation and clearance.

-

Maintain Pharmacological Activity : The boronic acid was expected to preserve the necessary hydrogen bonding interactions with the estrogen receptor's binding pocket, essential for high-affinity binding and the induction of receptor degradation.[1]

This strategic modification resulted in GLL398, a compound that retains the potent SERD activity of its parent molecule, GW7604, while exhibiting markedly superior oral bioavailability.[1][4]

Caption: Design rationale for GLL398, addressing the metabolic liabilities of GW7604.

Pharmacological Profile

GLL398 demonstrates a potent and desirable pharmacological profile, characterized by high-affinity binding to the estrogen receptor, efficient induction of ERα degradation, and excellent oral bioavailability.

Data Presentation

The following tables summarize the key quantitative data for GLL398 and its comparator, GW7604.

Table 1: In Vitro Potency and Binding Affinity

| Compound | ERα Binding (IC50) | ERα Degradation (IC50) in MCF-7 cells | Mutant ERα (Y537S) Binding (IC50) |

| GLL398 | 1.14 nM[1][4][5] | 0.21 µM[1][4][5] | 29.5 nM[6] |

| GW7604 | Comparable to GLL398[2] | Not explicitly stated in abstracts | Not available |

Table 2: Pharmacokinetic Profile

| Compound | Administration | Bioavailability (AUC in rats) |

| GLL398 | Oral | 36.9 µg·h/mL[1][4][7] |

| GW7604 | Oral | 3.35 µg·h/mL[1][4][7] |

Mechanism of Action

GLL398 functions as a pure antiestrogen (B12405530) and a selective estrogen receptor degrader. The proposed mechanism of action follows these steps:

-

ERα Binding : GLL398 binds with high affinity to the ligand-binding domain of the estrogen receptor alpha (ERα), including clinically relevant mutant forms like Y537S that confer resistance to other endocrine therapies.[2][8]

-

Conformational Change and Destabilization : The binding of GLL398 induces a conformational change in the ERα protein, leading to its destabilization and marking it for cellular disposal.[1]

-

Proteasomal Degradation : The destabilized ERα is recognized by the cellular ubiquitin-proteasome system, leading to its degradation.

-

Downregulation of ER Signaling : The degradation of ERα protein prevents the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER+ breast cancer cells. This effective downregulation of ER in tumor tissues is a key aspect of its anti-tumor efficacy.[8]

Caption: Mechanism of action of GLL398 as a selective estrogen receptor degrader.

Key Preclinical Studies and Experimental Protocols

The preclinical evaluation of GLL398 involved a series of standard assays to determine its binding affinity, degradation potency, cellular effects, and in vivo efficacy.

Experimental Protocols

-

ERα Binding Assay (Fluorescence Resonance Energy Transfer - FRET) : This assay quantifies the binding affinity of a compound to the ERα ligand-binding domain. It typically involves a competitive binding format where the test compound (GLL398) displaces a fluorescently labeled estrogen probe. The change in the FRET signal is measured to determine the IC50 value, representing the concentration of the compound required to inhibit 50% of the probe's binding.[4][5]

-

ERα Degradation Assay (Western Blot) : MCF-7 breast cancer cells, which endogenously express ERα, are treated with varying concentrations of GLL398 for a specified period (e.g., 24 hours). After treatment, total cell lysates are collected, and the proteins are separated by SDS-PAGE. The amount of ERα protein is then quantified using a specific primary antibody against ERα and a secondary antibody linked to a detection system. The IC50 for degradation is the concentration of GLL398 that results in a 50% reduction in ERα protein levels compared to a vehicle control.[4][5]

-

Cell Proliferation Assay : The anti-proliferative effects of GLL398 are assessed in ER+ breast cancer cell lines (e.g., MCF-7) and tamoxifen-resistant variants (MCF-7/TamR). Cells are seeded in multi-well plates and treated with a range of GLL398 concentrations. After an incubation period (e.g., 5 days), cell viability is measured using assays like MTT or CellTiter-Glo. The results are used to calculate the IC50 for cell growth inhibition.[3]

-

In Vivo Xenograft Studies : To evaluate anti-tumor efficacy, immunodeficient mice are implanted with either MCF-7 cells or patient-derived xenograft (PDX) tumors expressing mutant ERα (Y537S).[2][9] Once tumors are established, mice are treated with GLL398 (administered orally) or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for further analysis (e.g., Western blot for ERα levels) to confirm the drug's mechanism of action in vivo.[2][8]

Caption: General experimental workflow for the preclinical evaluation of GLL398.

Conclusion

This compound is a rationally designed, orally bioavailable selective estrogen receptor degrader that demonstrates significant preclinical promise. By successfully addressing the metabolic liabilities of its parent compound, GLL398 achieves excellent oral drug exposure while maintaining potent ERα binding and degradation activity.[1][4] Its efficacy in models of endocrine resistance, including those with the common ESR1 Y537S mutation, positions it as a strong candidate for further clinical development in the treatment of advanced and metastatic breast cancer.[2][8]

References

- 1. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(E,E)-GLL398: A Technical Guide to a Novel Oral SERD for Advanced Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-GLL398 is a potent and orally bioavailable nonsteroidal Selective Estrogen Receptor Degrader (SERD) that has demonstrated significant therapeutic potential in preclinical models of estrogen receptor-positive (ER+) breast cancer. As a boron-modified analog of GW5638, GLL398 exhibits a dual mechanism of action, functioning as both a competitive antagonist of the estrogen receptor and a potent inducer of its degradation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Endocrine therapy is a cornerstone in the treatment of ER+ breast cancer. However, the efficacy of existing treatments, such as tamoxifen (B1202) and aromatase inhibitors, can be limited by the development of resistance, often driven by mutations in the estrogen receptor alpha (ESR1) gene. Fulvestrant, the first-in-class SERD, has proven effective in treating advanced or metastatic breast cancer, including cases with acquired resistance.[1][2] Despite its clinical utility, fulvestrant's poor pharmacokinetic profile, requiring intramuscular injection, has spurred the development of orally bioavailable SERDs.[1][3] this compound has emerged as a promising orally active SERD with superior bioavailability and potent anti-tumor activity in clinically relevant breast cancer models.[1][4]

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism targeting the estrogen receptor alpha (ERα):

-

Competitive Antagonism: GLL398 competitively binds to the ligand-binding domain of ERα, preventing the binding of estradiol (B170435) and subsequent activation of estrogen-responsive genes.

-

ERα Degradation: Upon binding, GLL398 induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This leads to a significant reduction in the total cellular levels of ERα, thereby abrogating both estrogen-dependent and -independent signaling pathways.[4][5]

This dual action makes GLL398 effective against both wild-type and mutant forms of ERα, including the constitutively active Y537S mutant, which is a common mechanism of acquired resistance to endocrine therapies.[1][6]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line / Target | IC50 | Reference |

| ERα Binding (FRET) | Wild-Type ERα | 1.14 nM | [4][5][7][8] |

| ERα Binding (FRET) | Y537S Mutant ERα | 29.5 nM | [7][8] |

| ERα Degradation | MCF-7 Cells | 0.21 µM | [4][5] |

Table 2: Pharmacokinetic Properties of this compound in Rats

| Compound | Administration | AUC (µg·h/mL) | Reference |

| This compound | Oral | 36.9 | [4] |

| GW7604 | Oral | 3.35 | [4] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Treatment | Tumor Growth Inhibition | Reference |

| MCF-7 Xenograft | 5 mg/kg, oral, daily | Significant inhibition | [6] |

| MCF-7 Xenograft | 20 mg/kg, oral, daily | Potent inhibition | [6] |

| PDX (Y537S mutant ER) | Oral, daily | Complete blockage of tumor growth | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

ERα Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of GLL398 to the estrogen receptor.

-

Materials:

-

GST-ERα (Y537S) protein

-

LanthaScreen™ TR-FRET ER Alpha Competitive Binding Assay Kit (Invitrogen)

-

Test compounds (GLL398, AZD9496, fulvestrant)

-

-

Procedure:

-

Prepare a serial dilution of the test compounds.

-

In a 384-well plate, add the test compounds, LanthaScreen™ Fluorescein-estradiol tracer, and Tb-anti-GST antibody.

-

Add the GST-ERα (Y537S) protein to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm with excitation at 485 nm.

-

Calculate the emission ratio (520/495 nm) and plot the data against the compound concentration to determine the IC50 value.

-

ERα Degradation Assay (Western Blot)

This assay assesses the ability of GLL398 to induce the degradation of the ERα protein in breast cancer cells.

-

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum

-

GLL398

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-ERα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture MCF-7 cells to 70-80% confluency.

-

Treat the cells with varying concentrations of GLL398 for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using the BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the ERα levels to the loading control.

-

In Vivo MCF-7 Xenograft Model

This animal model evaluates the in vivo efficacy of GLL398 in an estrogen-dependent breast cancer model.

-

Materials:

-

Female immunodeficient mice (e.g., nude mice)

-

MCF-7 cells

-

Matrigel

-

Estrogen pellets (for sustained release)

-

GLL398 formulation for oral gavage

-

-

Procedure:

-

One week prior to cell implantation, subcutaneously implant the mice with estrogen pellets.

-

Harvest MCF-7 cells and resuspend them in a 1:1 mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer GLL398 (e.g., 5 mg/kg or 20 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ERα levels).

-

Patient-Derived Xenograft (PDX) Model

This model assesses the efficacy of GLL398 in a more clinically relevant setting using tumors derived directly from patients.

-

Materials:

-

Female immunodeficient mice (e.g., NSG mice)

-

Patient-derived breast tumor tissue (e.g., harboring the Y537S ESR1 mutation)

-

GLL398 formulation for oral gavage

-

-

Procedure:

-

Surgically implant small fragments of the patient's tumor subcutaneously into the mice.

-

Allow the tumors to engraft and grow to a specified size.

-

Randomize the mice into treatment and control groups.

-

Administer GLL398 or vehicle control daily via oral gavage.

-

Monitor tumor growth as described for the MCF-7 xenograft model.

-

Molecular Docking

This computational method predicts the binding mode of GLL398 to the estrogen receptor.

-

Software:

-

Schrödinger Suite (including Glide for docking)

-

-

Procedure:

-

Obtain the crystal structure of the ERα ligand-binding domain from the Protein Data Bank (PDB).

-

Prepare the protein structure by adding hydrogens, assigning bond orders, and minimizing the energy.

-

Prepare the ligand structure (GLL398) by generating a 3D conformation and assigning appropriate charges.

-

Define the docking grid around the ligand-binding site of the protein.

-

Perform the docking simulation using a program like Glide.

-

Analyze the resulting docking poses based on scoring functions and visual inspection of the interactions between the ligand and the protein residues.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising, orally bioavailable SERD with potent anti-tumor activity in preclinical models of ER+ breast cancer, including those with acquired resistance mutations. Its superior pharmacokinetic profile compared to earlier-generation SERDs and its efficacy in clinically relevant models highlight its potential as a novel therapeutic agent for patients with advanced or metastatic breast cancer. Further clinical investigation is warranted to fully elucidate its therapeutic utility.

References

- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models. | Profiles RNS [connect.rtrn.net]

- 6. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

(E,E)-GLL398: A Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator for Endocrine-Resistant Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(E,E)-GLL398 is a novel, nonsteroidal selective estrogen receptor downregulator (SERD) demonstrating high potency in both binding to the estrogen receptor alpha (ERα) and inducing its degradation.[1][2] Developed as a boron-modified analog of GW7604, this compound exhibits superior oral bioavailability, a significant advancement over the first-generation SERD, fulvestrant, which is limited by poor pharmacokinetic properties and an injection-only administration route.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its potential in treating endocrine-resistant breast cancer, particularly those harboring ESR1 mutations.

Introduction

Endocrine therapies targeting the estrogen receptor (ER) are the cornerstone of treatment for ER-positive breast cancer.[4][5] However, a significant number of patients develop resistance to these therapies, often driven by mutations in the ESR1 gene, which encodes for ERα.[6] Selective estrogen receptor downregulators (SERDs) represent a critical therapeutic class that not only antagonizes ERα but also promotes its degradation, thereby overcoming some mechanisms of resistance.[1][7]

Fulvestrant, the first approved SERD, has demonstrated clinical efficacy but is hampered by poor bioavailability.[3] This has spurred the development of orally bioavailable SERDs. This compound has emerged as a promising candidate, designed to retain the potent antiestrogenic and ER-degrading activities of its predecessors while offering a significantly improved pharmacokinetic profile.[2][3]

Mechanism of Action

This compound exerts its therapeutic effect through a dual mechanism of action characteristic of SERDs:

-

Competitive Antagonism: this compound competitively binds to the ligand-binding domain (LBD) of ERα, preventing the binding of estradiol (B170435) and subsequent receptor activation.[1][2]

-

ERα Degradation: Upon binding, this compound induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome.[1][2] This reduction in cellular ERα levels effectively shuts down estrogen signaling pathways.

The introduction of a boronic acid group in this compound is a key chemical modification that replaces the phenolic hydroxyl group of its parent compound, GW7604.[2][8] This substitution is credited with blocking phase II metabolism, leading to its enhanced oral bioavailability.[2]

Figure 1: Mechanism of action of this compound as a SERD.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Degradation Efficacy

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Wild-Type ERα | TR-FRET Binding Assay | 1.14 nM | [2][9][10][11] |

| This compound | Y537S Mutant ERα | TR-FRET Binding Assay | 29.5 nM | [3][12][13] |

| This compound | ERα Degradation (MCF-7 cells) | Western Blot | 0.21 µM | [2][9][10][11] |

| Fulvestrant | Y537S Mutant ERα | TR-FRET Binding Assay | 19.3 nM | [3] |

| AZD9496 | Y537S Mutant ERα | TR-FRET Binding Assay | 14.8 nM | [3] |

Table 2: In Vivo Efficacy in Xenograft Models

| Model | Treatment | Dosage | Outcome | Reference |

| MCF-7 Xenograft | This compound | 5 mg/kg (oral) | Effective tumor growth inhibition | [3] |

| MCF-7 Xenograft | This compound | 20 mg/kg (oral) | Effective tumor growth inhibition | [3] |

| WHIM20 (Y537S) PDX | This compound | 5 mg/kg (oral) | Near complete tumor growth inhibition | [3] |

| WHIM20 (Y537S) PDX | This compound | 20 mg/kg (oral) | Near complete tumor growth inhibition | [3] |

Table 3: Pharmacokinetic Profile

| Compound | Administration | AUC (in rats) | Reference |

| This compound | Oral | 36.9 µg·h/mL | [2][9][10][11] |

| GW7604 | Oral | 3.35 µg·h/mL | [2][10][11] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

LanthaScreen® TR-FRET ERα Competitive Binding Assay

This assay is used to determine the binding affinity of compounds to the ERα ligand-binding domain (LBD).[3]

-

Principle: The assay relies on time-resolved fluorescence resonance energy transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged ERα-LBD and a fluorescently labeled estrogen tracer (Fluormone™ ES2 Green).[3] Competitor compounds displace the tracer, leading to a decrease in the TR-FRET signal.

-

Materials:

-

GST-tagged ERα-LBD (wild-type or mutant)

-

LanthaScreen® Tb-anti-GST Antibody

-

Fluormone™ ES2 Green tracer

-

Assay Buffer

-

Test compound (this compound) and controls (e.g., estradiol)

-

384-well black assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions and controls to the assay plate.

-

Prepare a mixture of ERα-LBD and Tb-anti-GST antibody in assay buffer and add to the wells.

-

Add the Fluormone™ ES2 Green tracer to all wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a fluorescence plate reader capable of TR-FRET, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (Fluorescein).

-

Calculate the emission ratio (520 nm / 495 nm) and plot against the compound concentration to determine the IC50 value.

-

Figure 2: Workflow for TR-FRET competitive binding assay.

Western Blot for ERα Degradation in MCF-7 Cells

This method quantifies the ability of this compound to induce the degradation of the ERα protein in a breast cancer cell line.

-

Principle: Following treatment with the compound, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The amount of ERα protein is then detected using a specific primary antibody and a secondary antibody conjugated to an enzyme that produces a detectable signal.

-

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium and supplements

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Plate MCF-7 cells and allow them to adhere.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Quantify band intensities to determine the percentage of ERα degradation relative to the vehicle control.

-

In Vivo Xenograft Tumor Growth Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments (PDX) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Animal Model:

-

Female immunodeficient mice (e.g., nude or NSG mice).

-

For MCF-7 xenografts, estrogen supplementation (e.g., estrogen-releasing pellets) is required to support tumor growth.[3]

-

-

Procedure:

-

Implant breast cancer cells or PDX tissue subcutaneously into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3]

-

Administer this compound (e.g., 5 or 20 mg/kg) or vehicle control daily via oral gavage.[3]

-

Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for ERα levels).[3]

-

Figure 3: Workflow for in vivo xenograft efficacy studies.

Conclusion and Future Directions

This compound is a highly promising oral SERD that demonstrates potent ERα binding and degradation, leading to robust anti-tumor efficacy in preclinical models of both hormone-sensitive and endocrine-resistant breast cancer.[3][4] Its significantly improved oral bioavailability addresses a key limitation of existing SERD therapy.[2] The data presented herein support the continued development of this compound as a potential therapeutic agent for patients with advanced or metastatic ER-positive breast cancer, including those with ESR1 mutations who have progressed on prior endocrine treatments. Further clinical evaluation is warranted to establish its safety and efficacy in patients.

References

- 1. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. altogenlabs.com [altogenlabs.com]

- 8. minervaimaging.com [minervaimaging.com]

- 9. benchchem.com [benchchem.com]

- 10. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 13. medchemexpress.com [medchemexpress.com]

Structure and chemical properties of (E,E)-GLL398

An In-depth Technical Guide on the Structure and Chemical Properties of (E,E)-GLL398

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and orally bioavailable selective estrogen receptor degrader (SERD). It represents a significant advancement in the development of endocrine therapies for hormone-receptor-positive breast cancer.[1][2][3] Developed as a boron-modified analog of GW5638, GLL398 was designed to overcome the poor oral bioavailability of the first-generation SERD, fulvestrant.[2][4] This modification involves replacing the phenolic hydroxyl group of the parent compound with a boronic acid functional group, which blocks phase II metabolism and enhances oral bioavailability while maintaining high binding affinity for the estrogen receptor (ERα).[5][6][7]

This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Structure and Chemical Properties

This compound is a nonsteroidal SERD derived from a triphenylethylene (B188826) scaffold.[5][6] The key structural feature is the presence of a boronic acid group, which is a bioisostere of the phenolic hydroxyl group found in its precursors, such as GW7604.[5][6][7] This modification is crucial for its improved pharmacokinetic profile.

Chemical Name: (E,E)-3-(4-(1-(4-(dihydroxyboranyl)phenyl)-2-phenylbut-1-en-1-yl)phenyl)acrylic acid CAS Number: 2077980-80-2[1] Molecular Formula: C25H23BO4 Molecular Weight: 398.26 g/mol [3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H23BO4 | [3] |

| Molecular Weight | 398.26 g/mol | [3] |

| CAS Number | 2077980-80-2 | [1] |

| Appearance | Powder | [3] |

| Solubility | DMSO: 245 mg/mL (615.18 mM) | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

Mechanism of Action and Biological Activity

This compound functions as a selective estrogen receptor degrader. Its mechanism of action involves binding to the estrogen receptor α (ERα), which leads to the degradation of the receptor protein.[6][7] This dual action of receptor antagonism and degradation effectively shuts down estrogen-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.[4]

GLL398 has demonstrated potent activity against both wild-type and mutant forms of ERα, including the clinically relevant Y537S mutation, which is associated with acquired resistance to endocrine therapies.[1][8]

Table 2: In Vitro Biological Activity of this compound

| Assay | Target | IC50 Value | Reference |

| TR-FRET Competitive Binding Assay | ERα | 1.14 nM | [6][7] |

| TR-FRET Competitive Binding Assay | ERα (Y537S mutant) | 29.5 nM | [1][8] |

| ERα Degradation in MCF-7 cells | ERα | 0.21 µM | [6][7] |

Table 3: In Vivo Pharmacokinetic and Efficacy Data of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability (AUC) | Rat | 36.9 µg·h/mL | [6][7] |

| Tumor Growth Inhibition (MCF-7 Xenograft) | Mice | Potent inhibition at 5 and 20 mg/kg | [8] |

Signaling Pathway

This compound disrupts the classical estrogen receptor signaling pathway. In ER-positive breast cancer cells, estradiol (B170435) binds to ERα, leading to receptor dimerization, nuclear translocation, and the activation of gene transcription that promotes cell proliferation. GLL398 competitively binds to ERα and induces its degradation, thereby preventing these downstream signaling events.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from bis(4-bromophenyl)methanone.[5]

A detailed synthetic protocol is described by Liu et al. (2016).[5] The key steps involve:

-

McMurry Reaction: Coupling of bis(4-bromophenyl)methanone with propiophenone (B1677668) to form the triphenylethylene core.

-

Heck Reaction: Palladium-catalyzed coupling with methyl acrylate (B77674) to introduce the acrylic acid side chain.

-

Hydrolysis: Conversion of the methyl ester to a carboxylic acid.

-

Miyaura Borylation: Introduction of the boronate ester group.

-

Deprotection: Hydrolysis of the boronate ester to the final boronic acid product, GLL398.

TR-FRET Competitive Binding Assay for ERα

This assay is used to determine the binding affinity of GLL398 to ERα. It is a homogeneous, high-throughput assay that measures the displacement of a fluorescent tracer from the ERα ligand-binding domain (LBD).

Materials:

-

GST-tagged ERα-LBD

-

Terbium-labeled anti-GST antibody (donor fluorophore)

-

Fluorescently labeled estrogen tracer (acceptor fluorophore)

-

This compound and other competitor compounds

-

Assay buffer

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

In a 384-well plate, add the fluorescent tracer to each well.

-

Add the serially diluted compounds to the wells.

-

Prepare a mixture of GST-tagged ERα-LBD and the terbium-labeled anti-GST antibody.

-

Add the ERα/antibody mixture to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (tracer).

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the emission ratio against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ERα Degradation Assay in MCF-7 Cells

This assay quantifies the ability of GLL398 to induce the degradation of the ERα protein in a cellular context.

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against ERα

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24 hours.

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative ERα protein levels.

-

Plot the percentage of ERα degradation against the concentration of GLL398 to determine the IC50 for degradation.

In Vivo Efficacy in MCF-7 Xenograft Model

This animal model is used to evaluate the anti-tumor activity of GLL398 in vivo.

Materials:

-

Female immunodeficient mice (e.g., nude or NSG mice)

-

MCF-7 cells

-

Matrigel

-

Estrogen pellets

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

One week prior to cell injection, implant a slow-release estrogen pellet subcutaneously into each mouse to support the growth of the estrogen-dependent MCF-7 cells.

-

Harvest MCF-7 cells and resuspend them in a mixture of PBS and Matrigel.

-

Inject the cell suspension (typically 1-5 million cells) subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., at 5 and 20 mg/kg) or vehicle control daily by oral gavage.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of drug concentration, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of GLL398.

Conclusion

This compound is a promising, orally bioavailable selective estrogen receptor degrader with potent anti-tumor activity in preclinical models of ER-positive breast cancer. Its unique boron-modified structure confers a superior pharmacokinetic profile compared to earlier SERDs. The data presented in this guide highlight its potential as a next-generation endocrine therapy for the treatment of breast cancer, including tumors that have developed resistance to existing treatments. Further clinical investigation is warranted to fully elucidate its therapeutic utility.

References

- 1. cusabio.com [cusabio.com]

- 2. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

(E,E)-GLL398 Binding Affinity to Wild-Type ERα: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of (E,E)-GLL398 to wild-type estrogen receptor alpha (ERα). The document outlines the quantitative binding affinity, details a representative experimental protocol for its determination, and illustrates the key signaling pathways involved.

Quantitative Binding Affinity

This compound is a potent selective estrogen receptor degrader (SERD) that exhibits high binding affinity for wild-type ERα.[1][2][3][4] The inhibitory concentration (IC50) has been determined using a fluorescence resonance energy transfer (FRET) based competitive binding assay.[2]

| Compound | Target | Assay Type | Binding Affinity (IC50) | Reference |

| This compound | Wild-Type ERα | FRET Binding Assay | 1.14 nM | [1][2][4] |

| Fulvestrant | Wild-Type ERα | Not Specified | 0.8 nM | [5] |

| This compound | Y537S Mutant ERα | Competitive Binding Assay | 29.5 nM | [5] |

| Fulvestrant | Y537S Mutant ERα | Competitive Binding Assay | 19.3 nM | [5] |

Experimental Protocols

A representative methodology for determining the binding affinity of this compound to wild-type ERα is the LanthaScreen® TR-FRET ERα Competitive Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled estrogen tracer from the ERα ligand-binding domain (LBD) by a test compound.

Materials:

-

ERα Receptor: Recombinant human ERα-LBD tagged with Glutathione-S-Transferase (GST).

-

Fluorescent Tracer: Fluormone™ ES2 Green, a fluorescently labeled estrogen.

-

Antibody: Terbium (Tb)-labeled anti-GST antibody.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Proprietary buffer provided with the LanthaScreen® kit.

-

Microplates: 384-well, low-volume, black microplates.

-

Plate Reader: A microplate reader capable of TR-FRET measurements (excitation ~340 nm, emission at ~495 nm and ~520 nm).

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations.

-

Reagent Preparation: Prepare a working solution of the fluorescent tracer and a mixture of the ERα-LBD and the Tb-anti-GST antibody in the assay buffer.

-

Assay Assembly:

-

Add the diluted this compound or control to the microplate wells.

-

Add the fluorescent tracer to all wells.

-

Initiate the binding reaction by adding the ERα-LBD/Tb-anti-GST antibody mixture to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

Data Acquisition: Measure the TR-FRET signal using a plate reader. The reader will excite the Terbium donor and measure the emission from both the Terbium donor (at ~495 nm) and the Fluorescein acceptor (at ~520 nm).

-

Data Analysis:

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualized Workflows and Signaling Pathways

Experimental Workflow: TR-FRET Competitive Binding Assay

The following diagram illustrates the workflow for the TR-FRET competitive binding assay used to determine the binding affinity of this compound to ERα.

Signaling Pathway: this compound Mechanism of Action as a SERD

As a Selective Estrogen Receptor Degrader (SERD), this compound functions by binding to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting both ligand-dependent and ligand-independent ERα signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of (E,E)-GLL398 in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of (E,E)-GLL398, an orally bioavailable selective estrogen receptor degrader (SERD), in preclinical xenograft models of breast cancer. The data and protocols summarized herein are derived from key studies demonstrating the potent anti-tumor activity of this compound.

Executive Summary

This compound is a boron-modified analog of GW5638, designed for superior oral bioavailability while maintaining potent antiestrogenic and ER-degrading activities.[1][2] Preclinical studies in xenograft models of breast cancer have demonstrated that oral administration of GLL398 leads to significant tumor growth inhibition.[3][4] This efficacy is observed in both estrogen receptor-positive (ER+) cell line-derived xenografts and patient-derived xenografts (PDX) harboring clinically relevant ESR1 mutations.[3][5] The primary mechanism of action is the degradation of the estrogen receptor alpha (ERα), thereby blocking downstream signaling pathways that drive tumor proliferation.[6]

Quantitative Data on In Vivo Efficacy

The in vivo anti-tumor effects of GLL398 have been evaluated in two key xenograft models. The following tables summarize the quantitative outcomes from these studies.

Table 1: Efficacy of GLL398 in MCF-7 Cell Line-Derived Xenograft Model

| Parameter | Vehicle Control | GLL398 (5 mg/kg) | GLL398 (20 mg/kg) |

| Treatment Regimen | Oral gavage, daily | Oral gavage, daily | Oral gavage, daily |

| Study Duration | 21 days | 21 days | 21 days |

| Tumor Growth | Progressive | Significant Inhibition | Potent Inhibition |

| Tumor GLL398 Conc. | Not Applicable | 740 ng/g | >740 ng/g (inferred) |

| Tumor GW7604 Conc. * | Not Applicable | 340 ng/g | >340 ng/g (inferred) |

| Total Active Drug | Not Applicable | 1080 ng/g | 1314 ng/g |

*GW7604 is an active metabolite of GLL398. Data extracted from Guo et al. (2020).[1]

Table 2: Efficacy of GLL398 in ERα Y537S Mutant Patient-Derived Xenograft (PDX) Model

| Parameter | Vehicle Control | GLL398 (5 mg/kg) | GLL398 (20 mg/kg) |

| Treatment Regimen | Oral gavage, daily | Oral gavage, daily | Oral gavage, daily |

| Tumor Growth | Progressive | Robust Inhibition | Potent Inhibition |

| Final Tumor Weight | ~1000 mg | Significantly Reduced | Significantly Reduced |

| ERα Expression | High | Downregulated | Downregulated |

| PgR Expression | High | Downregulated | Downregulated |

Data extracted from Guo et al. (2020).[1]

Signaling Pathway and Mechanism of Action

GLL398 exerts its anti-tumor effects by functioning as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor alpha (ERα), including wild-type and mutant forms, and induces its degradation. This prevents the receptor from translocating to the nucleus, binding to estrogen response elements on DNA, and activating the transcription of genes involved in cell proliferation and survival.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

MCF-7 Xenograft Study

-

Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

-

Tumor Implantation: 17β-estradiol pellets (0.72 mg, 60-day release) are subcutaneously implanted into each mouse to support the growth of these ER-dependent cells. A suspension of MCF-7 cells in a suitable medium (e.g., Matrigel) is then injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: GLL398 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at doses of 5 mg/kg and 20 mg/kg. The control group receives the vehicle only.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis: After a predefined treatment period (e.g., 21 days), animals are euthanized. Tumors are excised, weighed, and processed for pharmacokinetic (LC-MS/MS) and pharmacodynamic (Western blot, IHC) analyses.

Patient-Derived Xenograft (PDX) Study

-

Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice) are used as hosts.

-

Tumor Implantation: Patient tumor tissue, in this case harboring an ERα Y537S mutation, is surgically implanted subcutaneously into the flank of the mice.

-

Tumor Engraftment and Passaging: Once the initial tumors (P0) reach a sufficient size, they are harvested and can be serially passaged into new cohorts of mice to expand the model.

-

Treatment and Analysis: Similar to the cell line-derived xenograft model, once tumors are established, mice are randomized and treated with GLL398 (5 mg/kg and 20 mg/kg, oral gavage) or vehicle. Tumor growth and animal health are monitored throughout the study. At the endpoint, tumors are collected for analysis of drug concentration and target modulation (e.g., ERα and progesterone (B1679170) receptor expression via Western blot or immunohistochemistry).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the in vivo efficacy of GLL398 in xenograft models.

Conclusion

This compound demonstrates significant in vivo efficacy in both cell line-derived and patient-derived xenograft models of ER-positive breast cancer. Its oral bioavailability and potent ER-degrading activity, even against clinically relevant resistance mutations, position it as a promising candidate for further clinical development in the treatment of endocrine-sensitive and resistant breast cancers.

References

- 1. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a novel small molecule degrader of wild type and mutant estrogen receptors using DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]

(E,E)-GLL398: A Technical Guide to its Role in ERα Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-GLL398 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that represents a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth analysis of the molecular mechanisms underlying GLL398-induced degradation of estrogen receptor alpha (ERα). We will explore the core signaling pathways, present key quantitative data, and provide detailed experimental protocols relevant to the study of GLL398. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel endocrine therapies.

Introduction to this compound

This compound is a novel, non-steroidal SERD designed to both antagonize and degrade ERα. Unlike selective estrogen receptor modulators (SERMs) that primarily compete with estrogen for binding to ERα, SERDs like GLL398 induce a conformational change in the receptor that marks it for destruction by the cellular protein degradation machinery. This dual mechanism of action offers a potential advantage in overcoming resistance to traditional endocrine therapies.[1][2] GLL398 has demonstrated superior oral bioavailability compared to the first-generation SERD fulvestrant (B1683766), a significant advancement for clinical applications.[3][4]

Mechanism of Action: ERα Degradation

The primary mechanism of action of this compound is the induction of ERα degradation via the ubiquitin-proteasome pathway (UPP). This process is central to the regulation of many cellular proteins and involves a series of enzymatic steps that ultimately target a protein for destruction by the 26S proteasome.

The Ubiquitin-Proteasome Pathway

The UPP involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for recognizing the specific substrate, in this case, the GLL398-bound ERα, and catalyzing the transfer of ubiquitin molecules to it. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein. While the specific E3 ligases involved in GLL398-mediated ERα degradation have not been definitively identified, the general pathway for SERD-induced degradation is well-established.

Quantitative Data

The potency of this compound has been evaluated through various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay | Cell Line/System | Reference |

| ERα Binding Affinity (IC50) | 1.14 nM | Fluorescence Resonance Energy Transfer (FRET) | Wild-Type ERα | [5] |

| ERα Y537S Mutant Binding Affinity (IC50) | 29.5 nM | TR-FRET Competitive Binding Assay | ERα Y537S Mutant | [5] |

| ERα Degradation (IC50) | 0.21 µM | Western Blot | MCF-7 | [5] |

| Compound | ERα Y537S Binding Affinity (IC50) | Reference |

| This compound | 29.5 nM | [5] |

| Fulvestrant | 19.3 nM | [5] |

| AZD9496 | Not Reported | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on ERα degradation.

Western Blot Analysis of ERα Degradation

This protocol is adapted for the analysis of GLL398-induced ERα degradation in MCF-7 cells.

Materials:

-

MCF-7 cells

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: anti-ERα

-

Primary antibody: anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of GLL398 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for desired time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control (β-actin or GAPDH).

Co-Immunoprecipitation (Co-IP) for ERα Ubiquitination

This protocol is a general guideline to assess the ubiquitination of ERα upon treatment with GLL398.

Materials:

-

MCF-7 cells

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Co-IP lysis buffer

-

Anti-ERα antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody for western blotting

-

Elution buffer

Procedure:

-

Cell Treatment: Treat MCF-7 cells with GLL398 and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for an appropriate time.

-

Cell Lysis: Lyse the cells in Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-ERα antibody overnight at 4°C. Add protein A/G beads to pull down the ERα protein complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated ERα.

Downstream Effects of ERα Degradation

The degradation of ERα by this compound leads to the downregulation of estrogen-responsive genes that are critical for the proliferation of ER+ breast cancer cells. Key downstream targets include c-Myc and Cyclin D1, both of which are proto-oncogenes that drive cell cycle progression.[6][7][8] By eliminating ERα, GLL398 effectively shuts down this pro-proliferative signaling pathway.

References

- 1. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]

- 3. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downstream targets of growth factor and oestrogen signalling and endocrine resistance: the potential roles of c-Myc, cyclin D1 and cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of (E,E)-GLL398

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E,E)-GLL398 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant efficacy in preclinical models of breast cancer.[1][2] It is a boron-modified analog of GW7604, a known SERD.[3][4][5] The introduction of a boronic acid functional group in place of a phenolic hydroxyl group enhances its oral bioavailability, making it a promising candidate for clinical evaluation.[3][6] These application notes provide a detailed protocol for the chemical synthesis of this compound for research purposes, along with methods for evaluating its biological activity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, including its biological potency and pharmacokinetic properties.

| Parameter | Value | Cell Line/Model | Reference |

| ERα Binding Affinity (IC₅₀) | 1.14 nM | N/A (TR-FRET Assay) | [1][3][4] |

| ERα Degradation (IC₅₀) | 0.21 µM | MCF-7 Cells | [3][4] |

| MCF-7 Cell Growth Inhibition (IC₅₀) | 0.0034 µM (as reference for GW7604) | MCF-7 Cells | [4] |

| MCF-7/TamR Cell Growth Inhibition (IC₅₀) | 20 µM (as reference for GW7604) | Tamoxifen-Resistant MCF-7 | [4] |

| ER Y537S Mutant Binding Affinity (IC₅₀) | 29.5 nM | N/A | [1] |

| Oral Bioavailability (AUC) | 36.9 µg·h/mL | Rats | [3][6] |

Experimental Protocols

The synthesis of this compound is a multi-step process starting from bis(4-bromophenyl)methanone.[4][7]

Step 1: McMurry Reaction to form Bis(bromobenzene) Intermediate (12)

-

In a reaction vessel under an inert atmosphere, suspend zinc powder in dry tetrahydrofuran (B95107) (THF).

-

Add titanium tetrachloride (TiCl₄) dropwise to the suspension.

-

Heat the resulting mixture to reflux for 2 hours.

-

A solution of bis(4-bromophenyl)methanone (11) and propiophenone (B1677668) in THF is then added dropwise.

-

Continue to heat the mixture overnight.[8]

-

After cooling, the reaction is quenched, and the product is extracted and purified to yield the bis(bromobenzene) intermediate (12) with a reported yield of 79%.[4][7]

Step 2: Heck Reaction to form Monoacrylate (13)

-

The bis(bromobenzene) (12) is reacted with methyl acrylate.

-

The reaction is catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) in the presence of triethylamine (B128534) (Et₃N).

-

This step primarily yields the monoacrylate product (13) (48% yield) and a smaller amount of the diacrylate (19% yield).[4]

Step 3: Saponification

-

The methyl ester of the monoacrylate (13) is hydrolyzed using sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) (MeOH) and THF to yield the corresponding carboxylic acid.[4]

Step 4: Borylation

-

The resulting aryl bromide is then subjected to a Miyaura borylation reaction.

-

This is achieved by reacting it with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and potassium acetate (KOAc) in 1,4-dioxane.[4]

Step 5: Deprotection to Yield GLL398 (9)

-

The final step is the deprotection of the boronic ester.

-

This is accomplished using sodium periodate (B1199274) (NaIO₄) and 1 N hydrochloric acid (HCl) in a THF/water mixture.[4]

This assay is used to determine the binding affinity of GLL398 to the estrogen receptor alpha (ERα).[4]

-

Label ERα with a terbium-labeled anti-GST antibody.

-

A fluorescent ligand (tracer) is added, which binds to the receptor, resulting in fluorescence resonance energy transfer (FRET) from the antibody to the tracer.

-

GLL398 is then added at various concentrations to compete with the fluorescent tracer for binding to ERα.

-

The decrease in the FRET signal is measured and used to calculate the IC₅₀ value, which represents the concentration of GLL398 required to inhibit 50% of the tracer binding.[4]

This assay quantifies the ability of GLL398 to induce the degradation of the ERα protein in breast cancer cells.

-

Culture MCF-7 breast cancer cells in appropriate media.

-

Treat the cells with varying concentrations of GLL398 for a specified period (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using an antibody specific for ERα to determine the protein levels.

-

Quantify the band intensities to determine the concentration-dependent reduction in ERα levels and calculate the IC₅₀ for degradation.[3][4]

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Mechanism of action of GLL398 as a SERD.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for (E,E)-GLL398 in MCF-7 Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD). In estrogen receptor-positive (ER+) breast cancer cells such as MCF-7, this compound binds to the estrogen receptor alpha (ERα) and induces its proteasomal degradation. This targeted degradation of ERα effectively abrogates estrogen-dependent signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. These application notes provide detailed protocols for utilizing this compound in MCF-7 cell culture experiments to study its anti-cancer effects.

Mechanism of Action

This compound functions by binding to ERα, including clinically relevant mutant forms, and inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome. The depletion of cellular ERα protein levels disrupts the transcription of estrogen-responsive genes that are critical for the growth and survival of ER+ breast cancer cells. This leads to a cascade of downstream effects culminating in cell death and tumor growth inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the representative SERD, fulvestrant, in MCF-7 cells.

| Compound | Parameter | Value | Cell Line |

| This compound | ERα Binding Affinity (IC50) | 1.14 nM[1] | MCF-7 |

| This compound | ERα Degradation (IC50) | 0.21 µM[1] | MCF-7 |

Table 1: Potency of this compound in MCF-7 Cells

| Treatment | Assay | Concentration | Incubation Time | Result |

| Fulvestrant | Cell Viability | 100 nM | 4 days | Significant decrease in cell number |

| Fulvestrant | Apoptosis (Annexin V) | 100 nM | 4 days | Increase in apoptotic cells[2] |

| Fulvestrant | Cell Cycle Analysis | 100 nM | 4 days | G1 phase arrest[2] |

Table 2: Representative Effects of a SERD (Fulvestrant) on MCF-7 Cell Viability, Apoptosis, and Cell Cycle. Note: This data is for Fulvestrant and is representative of the expected effects of this compound.

Signaling Pathway

Experimental Workflow

Experimental Protocols

Cell Culture and Maintenance

MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. For experiments investigating estrogenic effects, it is recommended to use phenol (B47542) red-free DMEM with charcoal-stripped FBS to eliminate estrogenic compounds from the medium.

Preparation of this compound Stock Solution

-

Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MCF-7 cells

-

96-well plates

-

This compound

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM.

-

Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the cells for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow Cytometer

Protocol:

-

Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells per well.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24 to 72 hours.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the determination of cell cycle phase distribution by flow cytometry.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow Cytometer

Protocol:

-

Seed and treat MCF-7 cells as described for the apoptosis assay.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours or overnight.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for ERα Degradation

This technique is used to detect and quantify the levels of specific proteins, such as ERα, to confirm degradation upon treatment with this compound.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 4, 8, 16, 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-